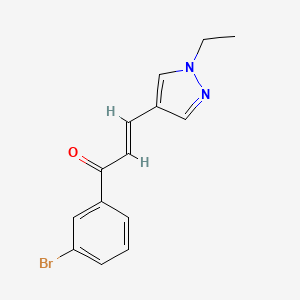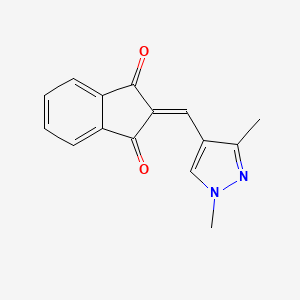![molecular formula C19H17Cl2F2N5O B10946015 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10946015.png)
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that features a combination of pyrazole rings, chlorobenzyl, cyclopropyl, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the chlorobenzyl and cyclopropyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, cyclopropylating agents, and acylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and pyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and chlorobenzyl-containing compounds. Examples include:
- 1-(2-chlorobenzyl)-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
- 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl acetamide
Uniqueness
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17Cl2F2N5O |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C19H17Cl2F2N5O/c20-13-4-2-1-3-12(13)8-27-9-14(21)19(26-27)24-17(29)10-28-16(18(22)23)7-15(25-28)11-5-6-11/h1-4,7,9,11,18H,5-6,8,10H2,(H,24,26,29) |
InChI Key |
CNHMCSYPGPGMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(F)F)CC(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10945932.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10945945.png)
![4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide](/img/structure/B10945952.png)

![2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8-methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10945966.png)

![N-ethyl-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10945983.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10945986.png)
![2-({5-[(2-methoxyphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10946001.png)
![6-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946006.png)
![4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10946007.png)
![ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10946012.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10946014.png)
![2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10946020.png)
